Ovurelin - 115803-96-8

Ovurelin

Catalog Number: EVT-1177519
CAS Number: 115803-96-8
Molecular Formula: C62H82N16O12
Molecular Weight: 1243.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gonadorelin is classified as a gonadotropin-releasing hormone agonist. It is synthesized to mimic the natural GnRH produced by the hypothalamus, which regulates the reproductive hormone cascade. Ovurelin is available under various trade names, including Factrel and Cystorelin, and is administered via subcutaneous or intravenous routes .

Synthesis Analysis

The synthesis of Ovurelin involves several steps to ensure high purity and biological activity. The process typically includes:

  1. Peptide Coupling: The synthesis begins with the coupling of amino acids to form the peptide chain characteristic of Gonadorelin. This can be achieved through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored on a solid support.
  2. Purification: After synthesis, the product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from impurities and by-products .
  3. Characterization: The identity and purity of the final product are confirmed using analytical methods like thin-layer chromatography (TLC) and mass spectrometry .

Key Parameters

  • Solvents Used: Common solvents include dimethylsulfoxide (DMSO) and dimethylformamide (DMF).
  • Reaction Conditions: The reactions are typically carried out under controlled temperatures to optimize yield.
Molecular Structure Analysis

Ovurelin has a complex molecular structure characterized by its peptide backbone. The molecular formula is C55H75N17O13C_{55}H_{75}N_{17}O_{13}, with a molar mass of approximately 1182.311 g/mol .

Structural Features

  • Peptide Bonds: The structure consists of multiple peptide bonds forming a sequence that includes specific amino acids crucial for its biological activity.
  • Conformation: The three-dimensional conformation is vital for its interaction with GnRH receptors, influencing its efficacy as an agonist.
Chemical Reactions Analysis

Ovurelin participates in various biochemical reactions within the body:

  1. Receptor Binding: Upon administration, Ovurelin binds to GnRH receptors on pituitary cells, triggering the release of gonadotropins.
  2. Metabolism: The compound undergoes hydrolysis, breaking down into smaller peptide fragments, which are then metabolized further .

Technical Details

  • Half-life: Gonadorelin has a short elimination half-life ranging from 10 to 40 minutes, necessitating careful timing in clinical applications .
  • Stability: Stability studies indicate that Ovurelin maintains its activity under physiological conditions but may degrade if exposed to extreme pH or temperature variations.
Mechanism of Action

The mechanism of action for Ovurelin involves:

  1. GnRH Receptor Activation: When administered, it binds to specific GnRH receptors on pituitary gonadotrophs.
  2. Hormonal Cascade Initiation: This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone into the bloodstream, which subsequently promotes ovarian function and spermatogenesis in males .

Relevant Data

  • Studies indicate that Gonadorelin can enhance fertility outcomes in various species by improving hormonal profiles during reproductive cycles .
Physical and Chemical Properties Analysis

Ovurelin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Highly soluble in water and common physiological buffers.
  • Stability: Requires storage under controlled conditions to maintain potency; sensitive to light and moisture.

Analytical Data

  • Melting Point: Specific melting point data is not universally stated but should be determined during quality control processes.
  • pH Range: Optimal pH for activity typically falls between 4.5 and 7.0 .
Applications

Ovurelin is utilized in various scientific and medical applications:

  1. Fertility Treatments: Used extensively in assisted reproductive technologies such as in vitro fertilization (IVF) to trigger oocyte maturation.
  2. Veterinary Medicine: Applied in livestock management for estrous synchronization protocols, enhancing reproductive efficiency in cattle and other animals .
  3. Diagnostic Uses: Employed to assess pituitary function through stimulation tests for diagnosing conditions like hypogonadotropic hypogonadism.
Introduction to Gonadotropin-Releasing Hormone (GnRH) Analogues in Veterinary Medicine

Physiological Role of Endogenous Gonadotropin-Releasing Hormone in Bovine Reproduction

Gonadotropin-releasing hormone, a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), serves as the primary hypothalamic regulator of reproduction in cattle. Produced by specialized neurons in the preoptic area and mediobasal hypothalamus, it is released in a pulsatile manner into the hypophyseal portal system. This pulsatility is essential for its physiological function: binding to specific Gonadotropin-releasing hormone receptors on pituitary gonadotrophs stimulates the synthesis and release of both luteinizing hormone and follicle-stimulating hormone [2] [9].

In bovine reproduction, the frequency and amplitude of Gonadotropin-releasing hormone pulses vary across the estrous cycle, orchestrating key events:

  • Follicular Development: Follicle-stimulating hormone promotes growth of antral follicles, while pulsatile luteinizing hormone supports estrogen synthesis.
  • Estrous Behavior: Rising estrogen from dominant follicles induces behavioral estrus.
  • Ovulation: A surge-frequency Gonadotropin-releasing hormone release triggers a luteinizing hormone surge, causing follicular rupture and oocyte release [2] [7].
  • Corpus Luteum Formation: Luteinizing hormone stimulates luteinization of granulosa cells post-ovulation, enabling progesterone production critical for pregnancy maintenance [9].

Negative feedback by gonadal steroids (estradiol, progesterone, testosterone) modulates Gonadotropin-releasing hormone secretion, creating a tightly regulated endocrine loop. Disruptions in this axis—due to nutritional stress, disease, or seasonal factors—compromise fertility in dairy and beef herds [9].

Table 1: Endogenous Gonadotropin-Releasing Hormone Functions in Cattle

Reproductive PhaseGonadotropin-Releasing Hormone Pulse PatternPrimary Gonadotropin OutputOvarian Response
Luteal PhaseLow frequency, high amplitudeLow luteinizing hormone, moderate follicle-stimulating hormoneFollicular growth without ovulation
Follicular PhaseIncreasing frequencyRising luteinizing hormone:follicle-stimulating hormone ratioEstradiol synthesis, estrus behavior
Preovulatory SurgeSustained high-frequency releaseLuteinizing hormone surge (≥10× baseline)Ovulation, corpus luteum formation

Development of Synthetic Gonadotropin-Releasing Hormone Analogues: Pharmacological Rationale

Native Gonadotropin-releasing hormone has limited therapeutic utility due to rapid enzymatic degradation (half-life <5 minutes) and low receptor-binding affinity. This spurred development of synthetic analogues with enhanced stability and potency. Structural modifications focus on positions 6, 9, and 10 of the decapeptide, where amino acid substitutions protect against cleavage and increase receptor affinity [4] [6]:

  • Position 6: Glycine substitution with D-amino acids (e.g., D-tryptophan, D-serine) impedes endopeptidase cleavage.
  • Position 10: Deletion of glycine or ethylamide modification (-NH-CH₂-CH₃) enhances receptor binding.
  • Position 9: Proline substitution with hydrophobic residues improves lipophilicity and half-life [4].

These modifications yielded two classes of analogues:

  • Agonists: Bind Gonadotropin-releasing hormone receptors with higher affinity than native Gonadotropin-releasing hormone, initially stimulating luteinizing hormone/follicle-stimulating hormone release ("flare effect"). Continuous administration desensitizes receptors via internalization and downregulation, suppressing gonadotropin secretion. Examples include leuprolide (D-Leu⁶, Pro⁹-NHEt) and goserelin (D-Ser(Buᵗ)⁶, Azgly¹⁰) [4] [10].
  • Antagonists: Incorporate bulky hydrophobic D-amino acids (e.g., D-Nal, D-Pal) at positions 2, 3, and 6. These competitively block Gonadotropin-releasing hormone receptors without signaling, causing immediate suppression of luteinizing hormone/follicle-stimulating hormone. Examples include degarelix and abarelix [7].

Table 2: Structural and Functional Comparison of Gonadotropin-Releasing Hormone Analogues

Analog TypeStructural ModificationsReceptor Binding Affinity vs. Native Gonadotropin-Releasing HormoneInitial Pituitary ResponseLong-Term Effect
Native Gonadotropin-Releasing HormoneNone1× (Reference)Pulsatile luteinizing hormone/follicle-stimulating hormone releasePhysiological regulation
Gonadorelin (Ovurelin™)None (identical sequence)Surge mimicShort-acting stimulation
DeslorelinD-Trp⁶, Pro⁹-NHEt12×Acute flare (hours)Pituitary desensitization (>4 weeks)
BuserelinD-Ser(Buᵗ)⁶, Pro⁹-NHEt20×Acute flare (hours)Pituitary desensitization (>4 weeks)
Azagly-nafarelinD-Nal(2)⁶, AzGly¹⁰15×Acute flare (hours)Pituitary desensitization (>12 weeks)

Agonists dominate veterinary applications due to lower production costs and established efficacy. Their biphasic action—acute stimulation followed by chronic suppression—enables diverse applications: inducing ovulation (short-term use) or suppressing fertility (long-term implants) [4] [8].

Ovurelin as a Veterinary Therapeutic Agent: Historical Context and Commercialization

Ovurelin™ (gonadorelin acetate) is a synthetic replica of endogenous Gonadotropin-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). Unlike modified agonists (e.g., deslorelin, buserelin), its identical structure allows precise, transient stimulation of pituitary gonadotrophs without inducing desensitization. This pharmacological profile underpins its therapeutic niche: controlled induction of luteinizing hormone surges to synchronize ovulation in timed artificial insemination protocols [5] [9].

Commercialized by Elanco Animal Health, Ovurelin™ emerged in markets with intensive dairy industries (e.g., New Zealand) where reproductive efficiency directly impacts profitability. Its development responded to two needs:

  • Overcoming Weak Estrus Expression: Up to 50% of estrous cycles in high-yielding dairy cows lack detectable behavioral signs, necessitating hormone-assisted breeding protocols [9].
  • Standardizing Ovulation Timing: Natural luteinizing hormone surges vary (8–12 hours), causing asynchrony between insemination and ovulation. Exogenous gonadorelin precisely triggers ovulation within 24–32 hours post-injection [5] [9].

Ovurelin™ is formulated as a sterile solution (100 μg gonadorelin/mL) administered via intramuscular injection. Clinical applications include:

  • Estrus Synchronization: In "Ovsynch" protocols (Gonadotropin-Releasing Hormone → Prostaglandin F₂α → Gonadotropin-Releasing Hormone → Timed Artificial Insemination), it initiates new follicular waves and induces ovulation [5] [9].
  • Cystic Ovarian Degeneration Treatment: Stimulates luteinizing hormone-dependent luteinization of follicular cysts, restoring cyclicity [5].
  • Delayed Ovulation Management: Ensures timely ovulation post-insemination in buffalo and Bos indicus cows with inherent ovulation delays [9].

Table 3: Key Clinical Indications for Ovurelin™ in Bovine Reproduction

Clinical UseMechanism of ActionTreatment ProtocolTarget Outcome
Estrus Synchronization (Ovsynch)Synchronizes follicular wave emergence; induces preovulatory luteinizing hormone surgeDay 0: Gonadotropin-Releasing Hormone; Day 7: Prostaglandin F₂α; Day 9: Gonadotropin-Releasing Hormone; Timed Artificial Insemination at 16–24 hours>45% conception rate at first service
Cystic Ovarian DegenerationTriggers luteinizing hormone surge to luteinize cyst wall500 μg gonadorelin once; repeat in 14 days if no corpus luteum forms70–80% return to cyclicity within 30 days
Postpartum AnovulationStimulates final follicular maturation250 μg gonadorelin at artificial insemination or with progesterone devicesIncreased first-service conception by 15%

While newer analogues (e.g., deslorelin implants for long-term suppression) address different needs, Ovurelin™ remains a cornerstone for ovulation management due to its predictable acute effects and absence of residual pituitary suppression [5] [8] [9].

Properties

CAS Number

115803-96-8

Product Name

Ovurelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C62H82N16O12

Molecular Weight

1243.4 g/mol

InChI

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1

InChI Key

DCHIRKIHIUVOFN-AVHLHLRFSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Synonyms

6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH
GnRH, Phe(6)-N-Et-ProNH2-
LHRH, Phe(6)-N-Et-ProNH2-
LHRH, phenylalanyl(6)-N-ethylprolinamide(9)-
ovurelin

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.